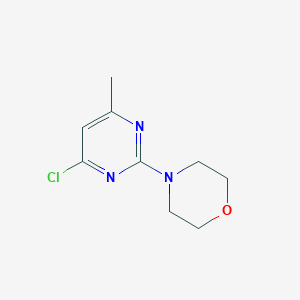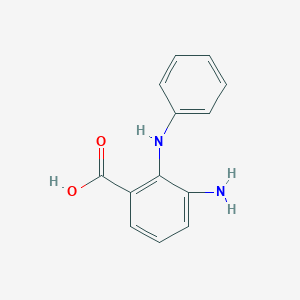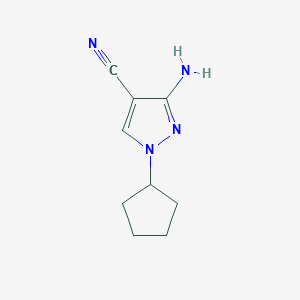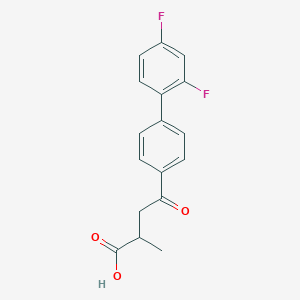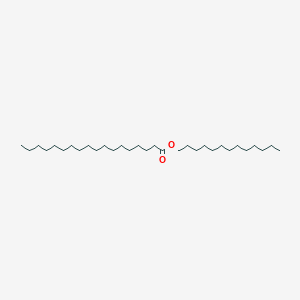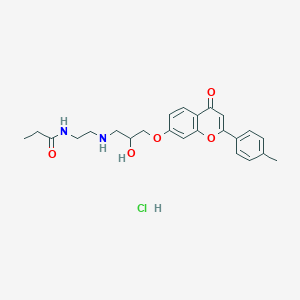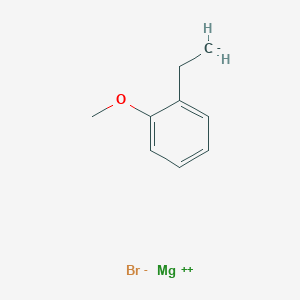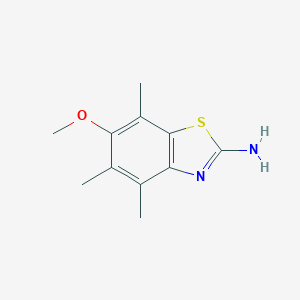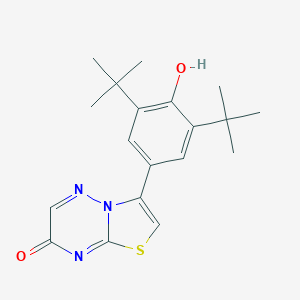
2,7-Dinitro-4,5,9,10-tetrahydropyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dinitro-4,5,9,10-tetrahydropyrene, also known as DNTHP, is a synthetic compound that has been widely used in scientific research due to its unique properties. DNTHP is a polycyclic aromatic hydrocarbon that contains two nitro groups and a tetrahydropyrene ring structure. This compound has been studied extensively for its potential applications in various fields such as materials science, environmental science, and biomedicine.
Mecanismo De Acción
The mechanism of action of 2,7-Dinitro-4,5,9,10-tetrahydropyrene is based on its ability to interact with biological molecules such as DNA and proteins through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. The fluorescence emission of 2,7-Dinitro-4,5,9,10-tetrahydropyrene is highly sensitive to its microenvironment, which allows it to be used as a probe for the detection of conformational changes and binding events in biological molecules.
Biochemical and Physiological Effects:
2,7-Dinitro-4,5,9,10-tetrahydropyrene has been shown to have low toxicity and minimal impact on cellular function, making it a useful tool for the study of biological systems. However, the long-term effects of exposure to this compound are not well understood, and further research is needed to fully characterize its potential impacts on human health and the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,7-Dinitro-4,5,9,10-tetrahydropyrene is its high sensitivity and selectivity for the detection of biological molecules. This compound also exhibits strong fluorescence emission in the visible range, which allows for easy detection and quantification using standard laboratory equipment. However, 2,7-Dinitro-4,5,9,10-tetrahydropyrene is a synthetic compound and may not accurately mimic the behavior of natural biomolecules. Additionally, the long-term effects of exposure to this compound are not well understood, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research involving 2,7-Dinitro-4,5,9,10-tetrahydropyrene. One area of interest is the development of new fluorescent probes based on 2,7-Dinitro-4,5,9,10-tetrahydropyrene for the detection of specific biomolecules in complex biological samples. Another area of interest is the study of the photophysical properties of 2,7-Dinitro-4,5,9,10-tetrahydropyrene and other polycyclic aromatic hydrocarbons for the development of new materials with unique optical properties. Finally, further research is needed to fully characterize the potential impacts of 2,7-Dinitro-4,5,9,10-tetrahydropyrene on human health and the environment.
Métodos De Síntesis
2,7-Dinitro-4,5,9,10-tetrahydropyrene can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 4,5,9,10-tetrahydropyrene, which is then nitrated using nitric acid and sulfuric acid to yield 2,7-dinitro-4,5,9,10-tetrahydropyrene. The purity and yield of the final product can be improved through various purification techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
2,7-Dinitro-4,5,9,10-tetrahydropyrene has been widely used in scientific research as a fluorescent probe for the detection of various biological molecules such as DNA, RNA, and proteins. This compound has been shown to exhibit strong fluorescence emission in the visible range, making it a useful tool for the detection and quantification of biomolecules in complex biological samples. 2,7-Dinitro-4,5,9,10-tetrahydropyrene has also been used as a model compound for the study of the photophysical properties of polycyclic aromatic hydrocarbons.
Propiedades
Número CAS |
117929-13-2 |
|---|---|
Nombre del producto |
2,7-Dinitro-4,5,9,10-tetrahydropyrene |
Fórmula molecular |
C16H12N2O4 |
Peso molecular |
296.28 g/mol |
Nombre IUPAC |
2,7-dinitro-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C16H12N2O4/c19-17(20)13-5-9-1-2-10-6-14(18(21)22)8-12-4-3-11(7-13)15(9)16(10)12/h5-8H,1-4H2 |
Clave InChI |
NHUOEGBUOIDRLN-UHFFFAOYSA-N |
SMILES |
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1CC2=CC(=CC3=C2C4=C(CC3)C=C(C=C41)[N+](=O)[O-])[N+](=O)[O-] |
Sinónimos |
2,7-DINITRO-4,5,9,10-TETRAHYDROPYRENE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



